2-chloro-N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]benzamide
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Overview
Description
2-chloro-N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]benzamide is a useful research compound. Its molecular formula is C19H19ClN2O2 and its molecular weight is 342.82. The purity is usually 95%.
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Scientific Research Applications
Anti-Acetylcholinesterase Activity
A study on piperidine derivatives, closely related to the chemical structure of interest, showed significant anti-acetylcholinesterase (anti-AChE) activity. These compounds, particularly when substituted with bulky moieties, demonstrated enhanced activity. This suggests potential applications in the development of antidementia agents due to their ability to increase acetylcholine content in the brain, which is beneficial in treating conditions like Alzheimer's disease (Sugimoto et al., 1990).
Dopamine D2 Receptor Antagonism
Another related compound, YM-09151-2, exhibited potent antagonistic activity at D2-type dopamine receptors, leading to a marked elevation in serum prolactin levels. This finding indicates potential therapeutic applications in psychiatric disorders where dopamine D2 receptor antagonism is desired, such as in the treatment of schizophrenia or bipolar disorder (Meltzer et al., 1983).
Anticancer Activity
Substituted benzamides, similar to the compound , have been designed and synthesized with significant anticancer activity against various cancer cell lines, including breast, lung, colon, and ovarian cancers. This suggests a promising avenue for the development of new anticancer agents (Ravinaik et al., 2021).
Binding Affinity for Dopamine D-2 Receptors
The substituted benzamide drug raclopride, which shares structural similarities with the compound of interest, has been shown to be a potent and selective antagonist of dopamine D-2 receptors, indicating potential uses in neurological research and treatment (Köhler et al., 1985).
Anti-Proliferative Agents
Quinuclidinone derivatives, structurally related to the target compound, have been synthesized as potential anti-cancer agents. These compounds showed potent anti-cancer activity, particularly against lung cancer cell lines, highlighting their potential as novel therapeutic agents (Soni et al., 2015).
Mechanism of Action
Target of Action
The primary target of 2-chloro-N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]benzamide is Factor Xa (FXa) . FXa is a serine protease that plays a crucial role in the coagulation cascade, which leads to blood clotting .
Mode of Action
This compound acts as a direct inhibitor of FXa . It binds in the active site of FXa, exhibiting competitive inhibition . This binding inhibits the activity of FXa, preventing the conversion of prothrombin to thrombin, thereby reducing thrombin generation .
Biochemical Pathways
By inhibiting FXa, this compound affects the coagulation cascade . This cascade is a series of reactions that ultimately leads to the formation of a blood clot. By reducing thrombin generation, the compound indirectly inhibits platelet aggregation, disrupting the formation of blood clots .
Pharmacokinetics
The compound has good bioavailability, low clearance, and a small volume of distribution in animals and humans . Its elimination pathways include renal excretion, metabolism, and biliary/intestinal excretion . A sulfate conjugate of Ο-demethyl apixaban (O-demethyl apixaban sulfate) has been identified as the major circulating metabolite of apixaban in humans, but it is inactive against human FXa .
Result of Action
The inhibition of FXa and the subsequent reduction in thrombin generation result in a decrease in blood clot formation . This makes this compound potentially useful in the prevention and treatment of various thromboembolic diseases .
Properties
IUPAC Name |
2-chloro-N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClN2O2/c1-13-9-10-14(12-17(13)22-11-5-4-8-18(22)23)21-19(24)15-6-2-3-7-16(15)20/h2-3,6-7,9-10,12H,4-5,8,11H2,1H3,(H,21,24) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MAJJMEIYMTUCFH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=CC=CC=C2Cl)N3CCCCC3=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClN2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.